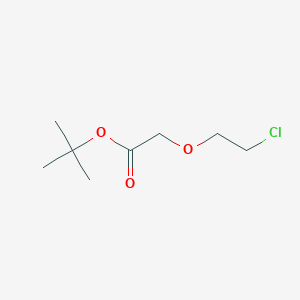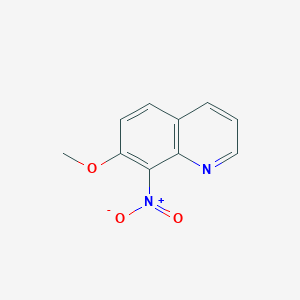
N-スクシニル-L-チロシン
概要
説明
N-Succinyl-L-tyrosine, also known as N-Succinyl-L-tyrosine, is a useful research compound. Its molecular formula is C13H15NO6 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Succinyl-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Succinyl-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化粧品用途
N-スクシニル-L-チロシン: は、特に皮膚老化関連酵素阻害活性について、化粧品における可能性が探求されています。 エラスターゼ、コラゲナーゼ、ヒアルロニダーゼ、チロシナーゼなどの酵素を阻害する抗酸化作用について調査されています . これらの酵素は皮膚老化に関与しており、その阻害は抗老化効果をもたらす可能性があり、N-スクシニル-L-チロシンをスキンケア製品に適した有望な成分としています。
食品製品の風味向上
食品業界では、N-スクシニル-L-チロシンは、その風味向上特性について研究されています。 食品製品のうま味と塩味を高め、苦味を軽減することが示されています . これにより、特に特定の成分の苦味を軽減する、さまざまな食品の風味プロファイルを向上させるための貴重な添加剤となります。
製薬研究
N-スクシニル-L-チロシン: は、クラブラナート酸の製造につながる発酵過程における副産物として特定されています . クラブラナート酸は、ペニシリン系抗生物質と組み合わせて使用され、抗生物質耐性を克服する重要な医薬品化合物です。 このプロセスにおけるN-スクシニル-L-チロシンの役割は、クラブラナート酸の収量と効率を最適化するために重要となる可能性があります。
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling N-Succinyl-L-tyrosine . It’s also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
While the future directions of N-Succinyl-L-tyrosine specifically were not found in the retrieved papers, it’s worth noting that the enzymatic production of L-tyrosine derivatives, which includes N-Succinyl-L-tyrosine, is a topic of ongoing research . The development of novel drugs for treating diseases like small cell lung cancer is also a future direction .
作用機序
Target of Action
It is a metabolite of tyrosine, which has been shown to be an important intermediate in the biosynthesis of some neurotransmitters and hormones . The primary target of N-Succinyl-L-tyrosine is the DapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) enzyme .
Mode of Action
The DapE enzyme catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (SDAP) to give rise to succinic acid and L,L-diaminopimelic acid . The mechanism of action of the DapE catalyzed SDAP hydrolysis is investigated employing a hybrid QM/MM computational method . The DapE side chains, such as Arg178, Thr325, Asn345, are found to play a role in substrate identification and stabilization of the enzyme active site .
Biochemical Pathways
N-Succinyl-L-tyrosine is involved in the tyrosine metabolism pathway . This pathway links the metabolism of carbohydrates to the biosynthesis of aromatic amino acids involved in protein synthesis and leads to the synthesis of a large diversity of aromatic secondary metabolites .
Pharmacokinetics
It is known that it is a synthetic compound used in research and development to study metabolism .
Result of Action
The result of the action of N-Succinyl-L-tyrosine is the hydrolysis of N-succinyl-L,L-diaminopimelic acid (SDAP) to give rise to succinic acid and L,L-diaminopimelic acid . This reaction is crucial in the tyrosine metabolism pathway .
生化学分析
Biochemical Properties
N-Succinyl-L-tyrosine is involved in the transamination of prephenate into arogenate in the tyrosine metabolism pathway . This process is performed by three different aminotransferases: 1b aspartate aminotransferase (1b AAT), N-succinyl-L,L-diaminopimelate aminotransferase, and branched-chain aminotransferase . The interaction of N-Succinyl-L-tyrosine with these enzymes plays a crucial role in the biosynthesis of aromatic amino acids .
Cellular Effects
It is known that tyrosine-derived metabolites play a significant role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . As a derivative of tyrosine, N-Succinyl-L-tyrosine may have similar influences on cell function.
Molecular Mechanism
The molecular mechanism of N-Succinyl-L-tyrosine is closely related to its role in the tyrosine metabolism pathway. It interacts with specific enzymes to facilitate the transamination of prephenate into arogenate . This process involves binding interactions with biomolecules, enzyme activation, and potential changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of N-Succinyl-L-tyrosine, as well as its long-term effects on cellular function, are important factors in its use in biochemical research .
Metabolic Pathways
N-Succinyl-L-tyrosine is involved in the tyrosine metabolism pathway, specifically in the transamination of prephenate into arogenate . This process involves interactions with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
特性
IUPAC Name |
4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-9-3-1-8(2-4-9)7-10(13(19)20)14-11(16)5-6-12(17)18/h1-4,10,15H,5-7H2,(H,14,16)(H,17,18)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLAEOWQOQIWJT-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432580 | |
| Record name | N-Succinyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374816-32-7 | |
| Record name | N-Succinyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Carboxy-1-oxopropyl)-L-tyrosine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44G66LPG5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


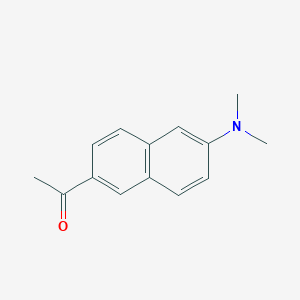

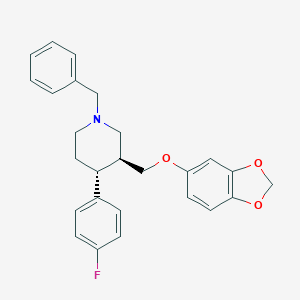

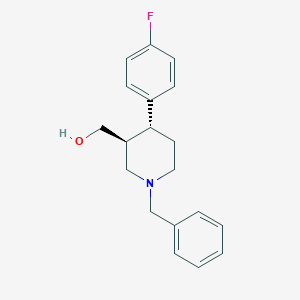
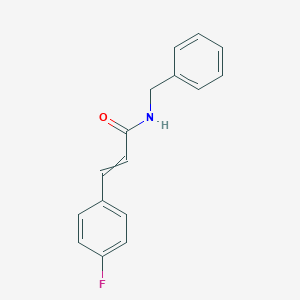
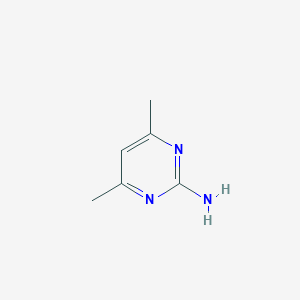

![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride](/img/structure/B23347.png)
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)
